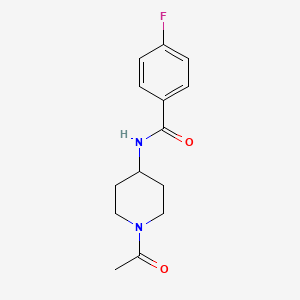
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide, also known as NPC-16377, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is a small molecule that belongs to the class of chroman-2-carboxamides, which possess a wide range of biological activities. NPC-16377 has been studied extensively for its ability to modulate various cellular processes and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
α-Amino Acid Derived Enaminones Applications
A novel synthesis approach for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are in equilibrium with their 4-oxo tautomers, has been developed from N-protected α-amino acids. These intermediates, enaminones, are instrumental in constructing other functionalized heterocycles, indicating their significance in the synthesis of complex organic molecules with potential application in medicinal chemistry and drug design (Grošelj et al., 2013).
Gene Expression Regulation by Small Molecules
Small molecules targeting specific DNA sequences can control gene expression, suggesting the potential of compounds like N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)chroman-2-carboxamide in gene regulation. These ligands must permeate living cells and bind DNA sequences with high affinity, a principle demonstrated with synthetic polyamides containing specific amino acids (Gottesfeld et al., 1997).
Antidepressant and Nootropic Agents Development
The synthesis and pharmacological activity assessment of compounds for potential antidepressant and nootropic effects underscore the versatility of N-protected carbohydrazides and azetidinones in CNS active agent development. This highlights the broader application of structurally related compounds in creating more potent and safe CNS active agents (Thomas et al., 2016).
Novel Bicyclic Systems for Biological Activity Prediction
The synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through one-pot condensation and the subsequent biological activity prediction, indicate the potential for developing new therapeutics based on the structural motifs present in this compound (Kharchenko et al., 2008).
Antimicrobial Agents from Minor Groove DNA Binders
The development of pyrrole tetraamides showing strong antibacterial activity due to their submicromolar DNA binding affinity highlights the antimicrobial application potential of compounds with similar molecular frameworks. This underscores the relevance of minor groove binders in antibiotic drug development (Dyatkina et al., 2002).
Propiedades
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-6-3-9-23(19)16-10-14(11-21-13-16)12-22-20(25)18-8-7-15-4-1-2-5-17(15)26-18/h1-2,4-5,10-11,13,18H,3,6-9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDMICNXWDFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)
![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693534.png)
![3-(2-Methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2693537.png)
![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2693538.png)

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)
![{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2693542.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)